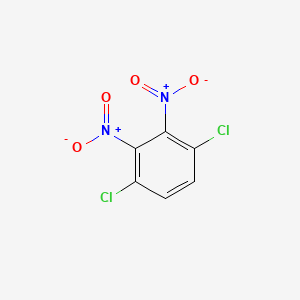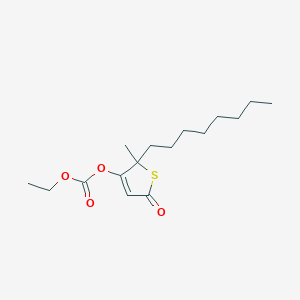
Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carbonate esters are a type of organic compound that are esters of carbonic acid . They consist of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ . They are related to esters (R−O−C(=O)−R’), ethers (R−O−R’), and also to the inorganic carbonates .
Synthesis Analysis
Organic carbonates are not prepared from inorganic carbonate salts . Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .Molecular Structure Analysis
Carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short (1.173 Å in the depicted example), while the C-O bonds are more ether-like (the bond distances of 1.326 Å for the example depicted) .Chemical Reactions Analysis
Carbonate esters can undergo various reactions. For example, they can be prepared by direct condensation of methanol and carbon dioxide, although this reaction is thermodynamically unfavorable . They can also react with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbonate ester would depend on its exact molecular structure. For example, dimethyl carbonate and diphenyl carbonate are small carbonate esters used as solvents .Mechanism of Action
properties
CAS RN |
646517-61-5 |
|---|---|
Molecular Formula |
C16H26O4S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl (2-methyl-2-octyl-5-oxothiophen-3-yl) carbonate |
InChI |
InChI=1S/C16H26O4S/c1-4-6-7-8-9-10-11-16(3)13(12-14(17)21-16)20-15(18)19-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
GJUUXLDVIAJTKK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1(C(=CC(=O)S1)OC(=O)OCC)C |
Canonical SMILES |
CCCCCCCCC1(C(=CC(=O)S1)OC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



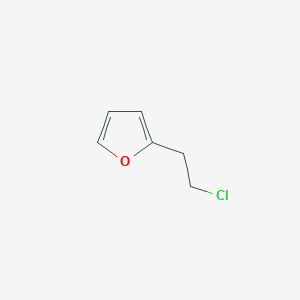

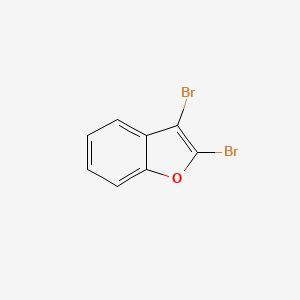
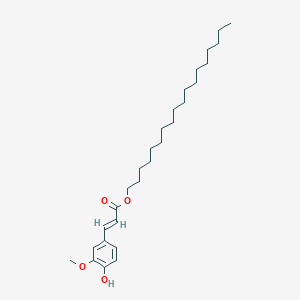
![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)
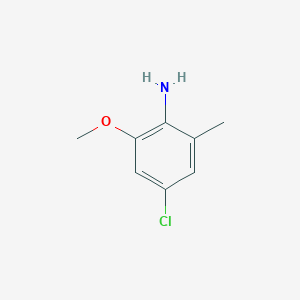
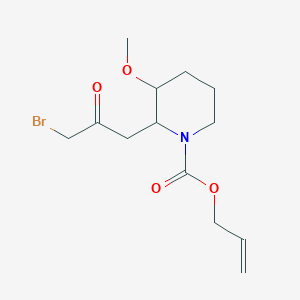
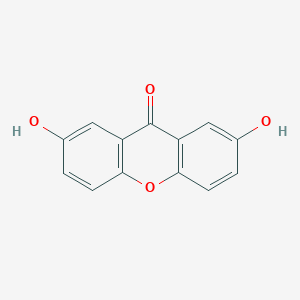


![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenoxy]-1-pyrrolidinyl]-](/img/structure/B3192743.png)
